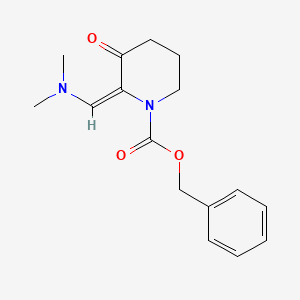

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester

Description

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative characterized by a benzyl ester group at position 1, a dimethylaminomethylene substituent at position 2, and a ketone (oxo) group at position 2. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, due to their reactive ester and amine functionalities.

Properties

IUPAC Name |

benzyl (2E)-2-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-17(2)11-14-15(19)9-6-10-18(14)16(20)21-12-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,12H2,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFKOGAQXMJECA-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\C(=O)CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with dimethylaminomethylene reagents under controlled conditions. One common method involves the use of piperidine-3-one as a starting material, which is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene group. The resulting intermediate is then esterified with benzyl alcohol to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The dimethylaminomethylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Dimethylaminomethylene-3-oxo-piperidine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting potential use as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for cancer treatment .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses efficacy against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This opens avenues for developing new antibiotics based on its structure .

Intermediate in Synthesis

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds, including those with potential therapeutic effects. Its structure allows for modifications that can lead to derivatives with enhanced biological activities .

Ligand Development

The compound's ability to form complexes with metal ions makes it a candidate for ligand development in coordination chemistry. Such ligands are crucial in catalysis and materials science, potentially leading to advancements in catalytic processes and the development of new materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dimethylaminomethylene group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester (CAS 727382-73-2)

- Molecular Formula : C₁₆H₂₀N₂O₃

- Key Features : Oxo group at position 4 (vs. position 3 in the target compound).

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6)

- Molecular Formula: C₁₅H₁₉NO₃

- Key Features : A 2-oxoethyl substituent at position 3.

- Physicochemical Data : Melting point 40–45°C, purity ≥99% (HPLC) .

- Implications : The oxoethyl group introduces additional carbonyl reactivity, useful in conjugate addition reactions.

(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-23-6)

- Molecular Formula : C₁₇H₂₄N₂O₄

- Key Features: Carboxymethyl-ethyl-amino substituent at position 3.

Stereochemical and Hydroxyl Group Variations

Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1)

pH-Dependent Reactivity of Benzyl Esters

- Benzyl Ester Stability: Acidic conditions (pH 4) favor benzyl ester bond formation, while neutral pH (6–7) promotes competing reactions with amino groups in proteins .

- Implications for Synthesis : Optimizing pH during synthesis is critical to minimize side reactions (e.g., protein adducts) and maximize ester yield .

Comparative Physicochemical Properties

Biological Activity

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester (CAS Number: 1951451-51-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.35 g/mol

- IUPAC Name : Benzyl (E)-2-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate

- Physical Form : Yellow solid with a purity of 95% .

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- Recent studies indicate that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

- The mechanism involves interaction with cellular pathways that regulate cell proliferation and apoptosis, potentially through modulation of muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression .

-

Neuroprotective Effects :

- The compound has also been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .

- The structure-activity relationship studies suggest that modifications to the piperidine moiety can enhance brain penetration and bioavailability, making it a candidate for further development in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Discussion

The biological activity of this compound highlights its dual role as both an anticancer agent and a potential therapeutic for neurodegenerative conditions. The ability to modulate critical pathways involved in cell survival and proliferation positions this compound as a valuable candidate for future drug development.

Further research is warranted to explore its full therapeutic potential, including:

- In vivo studies to assess efficacy and safety.

- Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion properties.

- Exploration of combination therapies that may enhance its effectiveness against resistant cancer types or synergistic effects in neurodegenerative disease contexts.

Q & A

Q. What are the recommended synthetic routes for preparing 2-dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves benzyl esterification of a piperidine carboxylate precursor. A common approach is to use benzyl-protecting reagents (e.g., 2-benzyloxypyridine) under mild alkylation conditions to avoid side reactions . Key variables include:

- Catalyst selection : Use of DMAP or similar catalysts to enhance esterification efficiency.

- Temperature control : Maintaining ≤40°C to prevent decomposition of the dimethylaminomethylene group.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

Yield optimization requires monitoring by TLC or HPLC, as overalkylation or hydrolysis may occur .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-analytical approach is critical:

- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) to quantify purity (>95% target).

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Benzyl ester protons (δ 5.1–5.3 ppm, singlet), piperidine ring protons (δ 1.5–3.5 ppm), and dimethylaminomethylene (δ 2.2–2.5 ppm, singlet) .

- 13C NMR : Carbonyl carbons (δ 165–175 ppm) and benzyl carbons (δ 125–135 ppm) .

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated from C₁₆H₂₀N₂O₃) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound in protease inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. To address this:

- Control for hydrolysis : Test stability in assay buffers (pH 7.4, 37°C) via HPLC to confirm intact compound .

- Enzyme specificity : Compare inhibition against related proteases (e.g., cysteine vs. serine proteases) to rule off-target effects .

- Dose-response validation : Use a wide concentration range (nM–µM) and calculate IC₅₀ values with Hill slope analysis to confirm potency .

Q. How can computational modeling guide the design of derivatives with improved binding affinity for target enzymes?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between the dimethylaminomethylene group and catalytic residues (e.g., cysteine in proteases) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to prioritize synthetic targets.

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. binding pocket environments .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Design a stability study with controlled variables:

- Temperature : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Use desiccators with silica gel vs. 75% relative humidity.

- Light exposure : Compare amber vs. clear vials under UV/vis light.

Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodological Answer :

- Standardize protocols : Use identical NMR solvents (e.g., DMSO-d₆ or CDCl₃) and calibration references.

- Control crystallization : Recrystallize from a consistent solvent system (e.g., ethyl acetate/hexane) to ensure uniform crystal packing.

- Statistical analysis : Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify outlier batches .

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.